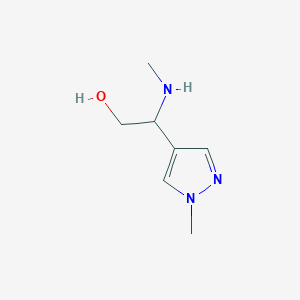
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with an aminoethoxy substituent and a 1,1-dioxide functional group.
Mechanism of Action
Target of Action
The primary targets of 3-(2-aminoethoxy)-1lambda6-thiolane-1,1-dione, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA2a) . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium ion concentration in the sarcoplasmic reticulum, respectively .
Mode of Action
Istaroxime exerts its effects by inhibiting the sodium-potassium ATPase and stimulating the SERCA2a . The inhibition of sodium-potassium ATPase prevents the exchange of sodium and potassium ions across the cell membrane, while the stimulation of SERCA2a enhances the reuptake of calcium ions into the sarcoplasmic reticulum . This dual action results in an increase in intracellular calcium concentration, leading to improved contractility and diastolic relaxation .
Biochemical Pathways
The action of Istaroxime affects the calcium signaling pathway . By stimulating SERCA2a, it increases the reuptake of calcium ions into the sarcoplasmic reticulum, enhancing the calcium cycling and thus the contractility of the heart muscle . On the other hand, the inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium concentration, which indirectly promotes calcium influx through the sodium-calcium exchanger .
Pharmacokinetics
It is known that the compound has been tested for use in acute heart failure syndromes, suggesting that it may have a rapid onset of action
Result of Action
The result of Istaroxime’s action is an improvement in cardiac function. By increasing intracellular calcium concentration, it enhances the contractility of the heart muscle, leading to improved systolic function . Additionally, by promoting calcium reuptake into the sarcoplasmic reticulum, it improves diastolic relaxation . These effects can lead to an overall improvement in heart function, particularly in conditions such as heart failure .
Preparation Methods
The synthesis of 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with an appropriate aminoethoxy reagent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in industrial research for the development of new materials and processes.
Comparison with Similar Compounds
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as 3-((2-aminoethyl)amino)tetrahydrothiophene 1,1-dioxide . These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-2-3-10-6-1-4-11(8,9)5-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHIZMQAJMIPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)


![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![ethyl 7-methyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2457412.png)



![5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)
